

Application Notes and Protocols: CNX-1351 In Vivo Dosing for Mouse Models

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Compound of Interest		
Compound Name:	CNX-1351	
Cat. No.:	B612259	Get Quote

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Introduction

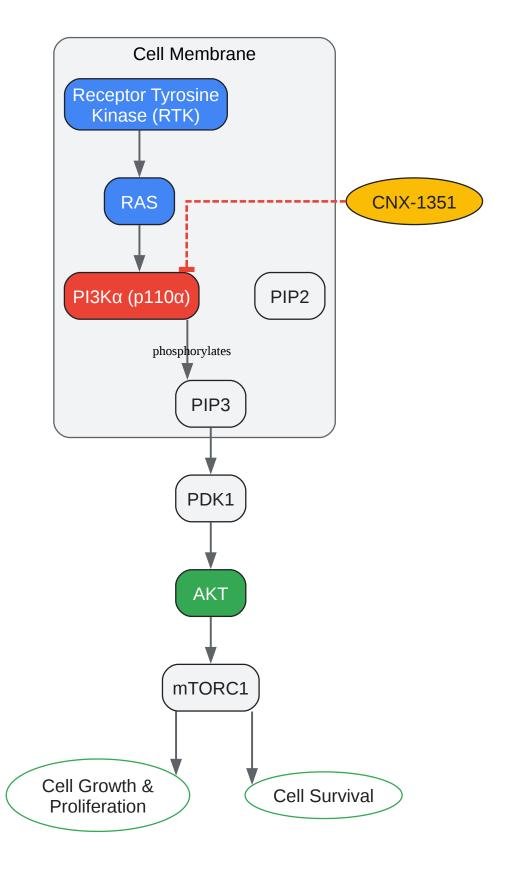
CNX-1351 is a potent and highly selective covalent inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K α).[1][2][3][4] As activating mutations in the PIK3CA gene (encoding p110 α) are among the most common oncogenic drivers in human cancers, **CNX-1351** presents a valuable tool for preclinical cancer research. These application notes provide detailed protocols and important considerations for the in vivo administration of **CNX-1351** in mouse models, particularly in the context of cancer xenograft studies.

Mechanism of Action

CNX-1351 functions as a targeted covalent inhibitor, forming an irreversible bond with a non-catalytic cysteine residue (Cys862) unique to the p110α isoform.[4][5] This specific interaction leads to the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[2][5] The covalent and isoform-selective nature of **CNX-1351** offers the potential for sustained target engagement with reduced off-target effects compared to non-covalent, pan-PI3K inhibitors.

Signaling Pathway





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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of CNX-1351.



Quantitative Data Summary

The following tables summarize the in vitro potency of **CNX-1351** and the reported in vivo dosing regimen for pharmacodynamic studies.

Table 1: In Vitro Activity of CNX-1351

Parameter	Cell Line	Mutation	Value (nM)	Reference
IC50 (PI3Kα)	-	-	6.8	[1][2]
GI50	SKOV3 (Ovarian)	H1047R	78	[1]
GI ₅₀	MCF-7 (Breast)	E545K	55	[1]

Table 2: Reported In Vivo Dosing for CNX-1351 in Mice

Parameter	Value
Compound	CNX-1351
Mouse Strain	Nude Mice
Dose	100 mg/kg
Route of Administration	Intraperitoneal (IP)
Dosing Frequency	Once daily
Duration	5 consecutive days
Pharmacodynamic Marker	Inhibition of p-AktSer473 in spleen tissue
Reference	[1]

Experimental Protocols Preparation of CNX-1351 for In Vivo Dosing

Materials:



- CNX-1351 powder
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile, light-protected vials
- Sterile syringes and needles

Protocol:

- Solubilization: Due to its limited aqueous solubility, a co-solvent system is recommended.
 CNX-1351 can be dissolved in DMSO at 1 mg/mL and further diluted with PBS (pH 7.2) to a ratio of 1:3 (DMSO:PBS) to achieve a final concentration of 0.25 mg/mL.[2]
- Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO and PBS as the dosing solution.
- Dose Calculation: Calculate the required volume for injection based on the animal's body weight and the desired dose (e.g., 100 mg/kg).
- Storage: Prepare the dosing solution fresh for each day of administration. If short-term storage is necessary, protect the solution from light and store at 4°C.

Intraperitoneal (IP) Injection Protocol for Mice

Materials:

- Prepared CNX-1351 dosing solution or vehicle control
- Appropriately sized sterile syringes (e.g., 1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol for disinfection
- Animal scale

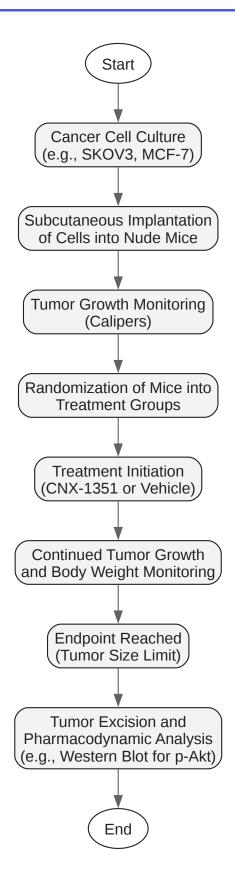


Protocol:

- Animal Restraint: Properly restrain the mouse to expose the abdomen.
- Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
- Disinfection: Clean the injection site with a 70% ethanol wipe.
- Needle Insertion: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
- Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different location.
- Injection: Slowly and steadily inject the calculated volume of the CNX-1351 solution or vehicle control.
- Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
- Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Experimental Workflow for a Xenograft Study





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Caption: A typical experimental workflow for evaluating **CNX-1351** in a cancer xenograft mouse model.

Important Considerations

- Pharmacokinetics: It has been noted that CNX-1351 exhibits poor pharmacokinetic
 properties, which may limit its in vivo efficacy.[5] Researchers should be aware that the
 systemic exposure achieved with the recommended dosing regimen may vary.
- Mouse Models: Nude mice are suitable for xenograft studies with human cancer cell lines such as SKOV3 (ovarian cancer) and MCF-7 (breast cancer), which have known PIK3CA mutations and have shown sensitivity to CNX-1351 in vitro.[1]
- Intermittent Dosing: For PI3K inhibitors, intermittent dosing schedules have been explored to
 potentially improve the therapeutic window and reduce toxicity.[6] While a daily dosing
 regimen has been reported for a short-term pharmacodynamic study with CNX-1351, longerterm efficacy studies might benefit from exploring alternative dosing schedules.
- Pharmacodynamic Readouts: To confirm target engagement in vivo, it is crucial to measure
 the inhibition of downstream effectors of PI3Kα. Western blotting for phosphorylated Akt (pAkt) in tumor or surrogate tissues (such as spleen) is a reliable method.[1]

Conclusion

CNX-1351 is a valuable research tool for investigating the therapeutic potential of selective PI3K α inhibition. The provided protocols and data offer a starting point for designing and executing in vivo studies in mouse models. Careful consideration of the compound's pharmacokinetic profile and the inclusion of robust pharmacodynamic endpoints are essential for the successful implementation of such studies.

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